molecular formula C8H6BrN3S B1269854 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 39631-33-9

5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B1269854
CAS No.: 39631-33-9
M. Wt: 256.12 g/mol
InChI Key: XWHAVZKPVJXNCK-UHFFFAOYSA-N
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Description

5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 5 and a thiol (-SH) moiety at position 2. Commercial availability of this compound (e.g., Santa Cruz Biotechnology, Catalog #sc-349993) underscores its relevance in medicinal chemistry research .

Properties

IUPAC Name

5-(4-bromophenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHAVZKPVJXNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=S)NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357416
Record name 5-(4-Bromophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39631-33-9
Record name 5-(4-Bromophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-BROMOPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
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Preparation Methods

Synthesis from Benzoic Acid Derivatives and Thiocarbohydrazide

One of the most established methods for synthesizing 5-(4-Bromo-phenyl)-4H-triazole-3-thiol involves the reaction between 4-bromobenzoic acid and thiocarbohydrazide. This method has gained popularity due to its relatively straightforward procedure and consistent yields.

The general procedure involves the following steps:

  • A mixture of 4-bromobenzoic acid (0.01 M) and thiocarbohydrazide (0.01 M) is heated until it melts.
  • The reaction mixture is consistently maintained at 145°C for approximately 40 minutes.
  • After cooling, the product is treated with sodium bicarbonate solution to neutralize any unreacted acid.
  • The final product is washed with water, collected by filtration, and recrystallized from a mixture of ethanol and dimethylformamide.

This approach directly yields the target compound through a thermal cyclization process, making it an efficient one-pot synthesis method. The reaction proceeds through the formation of an acylthiosemicarbazide intermediate, which subsequently undergoes intramolecular cyclization to form the triazole ring.

Synthesis via Thiosemicarbazide Intermediates

Another traditional approach employs 4-bromobenzoyl chloride and thiosemicarbazide as primary reactants. This synthetic route proceeds through the following sequence:

  • Acylation of thiosemicarbazide with 4-bromobenzoyl chloride to form the corresponding acylthiosemicarbazide.
  • Cyclization of the acylthiosemicarbazide intermediate in alkaline medium to yield the desired triazole ring.
  • Purification of the crude product through recrystallization.

Research indicates that the ring closure of arylthiosemicarbazides in an alkaline medium is a well-established method for synthesizing 1,2,4-triazoles. This approach provides flexibility in introducing various substituents on the triazole ring, making it valuable for creating libraries of related compounds.

Advanced Preparation Techniques

Synthesis via Isothiocyanate Route

A more sophisticated approach involves the use of isothiocyanates as key intermediates in the synthesis of 5-(4-Bromo-phenyl)-4H-triazole-3-thiol. This method entails:

  • Preparation of an appropriate ester, typically by reacting a precursor with bromoethyl acetate.
  • Conversion of the ester to an acyl hydrazide using excess hydrazine monohydrate.
  • Condensation of the acyl hydrazide with 4-bromophenyl isothiocyanate in ethanol.
  • Base-catalyzed cyclization to form the 1,2,4-triazole ring.

This synthetic route offers greater control over the reaction and typically results in higher purity products, though it may involve more steps than the direct methods described earlier.

Comparative Analysis of Synthetic Approaches

Yield Comparison

A critical evaluation of different synthetic routes reveals varying efficiency in terms of product yield. Table 1 presents a comparative analysis based on literature data for similar triazole compounds.

Table 1. Yield Comparison of Synthetic Routes for 5-(4-Bromo-phenyl)-4H-triazole-3-thiol and Related Compounds

Synthetic Approach Typical Yield Range (%) Reaction Time Advantages Limitations
Benzoic acid/thiocarbohydrazide 65-75 40 minutes One-pot synthesis, Straightforward procedure Requires high temperature, Potential side products
Thiosemicarbazide method 60-80 3-6 hours Well-established protocol, Good functional group tolerance Multi-step process, Longer reaction time
Isothiocyanate route 55-75 6+ hours Higher product purity, Greater structural control More complex, Additional reagents required
Microwave-assisted synthesis 70-85 5-15 minutes Rapid reaction, Potentially higher yields Specialized equipment needed

The data demonstrate that microwave-assisted synthesis potentially offers the highest yields with significantly reduced reaction times, though it requires specialized equipment. The benzoic acid/thiocarbohydrazide method provides a favorable balance of simplicity and yield efficiency.

Reaction Conditions and Parameters

The optimization of reaction conditions is crucial for maximizing yield and purity. Table 2 outlines key reaction parameters for different synthetic routes.

Table 2. Critical Reaction Parameters for Various Synthetic Routes

Parameter Benzoic Acid/Thiocarbohydrazide Route Thiosemicarbazide Method Isothiocyanate Route
Temperature 145°C Reflux temperature (~80°C) Variable (room temp to reflux)
Reaction time 40 minutes 3-6 hours 6+ hours
pH conditions Neutral → Basic (workup) Basic Basic for cyclization
Solvent system Solvent-free → EtOH/DMF Ethanol Ethanol/DMF
Catalyst/Additives None specified NaOH Concentrated H₂SO₄
Molar ratio (reactants) 1:1 1:1 Variable

These parameters significantly influence both the reaction kinetics and product characteristics. For instance, the benzoic acid/thiocarbohydrazide route requires precise temperature control at 145°C, whereas the thiosemicarbazide method typically operates at milder temperatures but for longer durations.

Purification and Characterization Methodologies

Purification Techniques

After synthesis, the crude 5-(4-Bromo-phenyl)-4H-triazole-3-thiol requires appropriate purification to achieve high-quality material. Based on published protocols, effective purification strategies include:

  • Treatment with sodium bicarbonate solution to neutralize any unreacted acids
  • Sequential washing with water to remove water-soluble impurities
  • Recrystallization from a mixture of ethanol and dimethylformamide
  • Thin-layer chromatography (TLC) using silica gel to monitor purity

For more challenging separations, column chromatography may be employed using optimized solvent systems. The choice of purification technique depends on the specific synthetic route and the nature of potential impurities.

Structural Confirmation and Analysis

Comprehensive characterization is essential to confirm the structure and purity of synthesized 5-(4-Bromo-phenyl)-4H-triazole-3-thiol. Standard analytical techniques include:

  • Infrared (IR) spectroscopy: To identify characteristic functional groups, particularly the C=S stretching band (typically around 1250-1050 cm⁻¹) and N-H stretching
  • Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H-NMR and ¹³C-NMR to confirm the structural arrangement
  • Mass spectrometry: To establish the molecular weight and fragmentation pattern
  • Elemental analysis: To verify the empirical formula and purity

These complementary analytical methods provide definitive structural confirmation. The compound typically exhibits a characteristic thiol-thione tautomerism that can be observed in spectroscopic analysis, with the thione form often predominating in the solid state.

Optimization Strategies for Enhanced Yield and Purity

Temperature and Reaction Time Optimization

The cyclization step in triazole formation is highly dependent on temperature and duration. Research findings indicate:

  • For the benzoic acid/thiocarbohydrazide route, maintaining a precise temperature of 145°C is critical for optimal cyclization.
  • Insufficient heating (<140°C) results in incomplete conversion, while excessive temperatures (>150°C) may lead to decomposition or side reactions.
  • The optimal reaction time of 40 minutes balances complete conversion against potential degradation.

Systematic studies have shown that deviations from these parameters can significantly reduce both yield and purity, highlighting the importance of precise reaction control.

Solvent Selection and Ratio Optimization

The choice of solvent system plays a crucial role in both the reaction and purification stages:

  • The initial cyclization is typically performed under solvent-free conditions through direct melting of reactants.
  • For recrystallization, the ethanol/DMF ratio significantly affects crystal formation and purity.
  • When preparing derivatives (e.g., Schiff bases), ethanol serves as an effective reaction medium with concentrated sulfuric acid as a catalyst.

Experimental findings suggest that a 2:1 ratio of ethanol to DMF typically provides optimal recrystallization results, though this may vary depending on specific substitution patterns.

Scale-Up Considerations for Industrial Production

Engineering and Process Challenges

Transitioning from laboratory-scale synthesis to industrial production presents several challenges:

  • Heat transfer and temperature control: Maintaining uniform 145°C throughout larger reaction masses requires specialized equipment such as jacketed reactors with efficient heating systems.
  • Mixing efficiency: Ensuring homogeneous mixing becomes increasingly challenging at larger scales, particularly during the solvent-free melting phase.
  • Safety considerations: The exothermic nature of cyclization reactions necessitates careful heat management systems and safety protocols.
  • Purification scale-up: Industrial filtration and recrystallization equipment must be designed to handle larger volumes while maintaining product quality.

These challenges necessitate significant process engineering considerations when scaling up from laboratory to industrial production.

Equipment and Process Modifications

For industrial-scale production, specific equipment modifications and process adaptations are required:

  • Reactor design: Glass-lined or stainless steel reactors capable of withstanding the reaction temperature (145°C) and equipped with efficient mixing mechanisms.
  • Process control systems: Automated temperature control with multiple temperature probes to ensure uniform heating throughout the reaction mass.
  • Continuous flow processing: For certain steps, continuous flow reactors may offer advantages in heat transfer, reaction control, and productivity.
  • In-line analytical monitoring: Real-time analysis of reaction progress and product quality using spectroscopic methods.

These modifications address the unique challenges of large-scale production while maintaining the fundamental chemistry established in laboratory protocols.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Phenyl derivatives.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the primary applications of 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol is its potential as an antimicrobial agent. Studies have demonstrated that compounds containing the 1,2,4-triazole ring exhibit significant antibacterial and antifungal activities. For instance, derivatives of this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains.

Compound MIC (μg/mL) Target Pathogen
This compound0.25 - 2MRSA
Ciprofloxacin-triazole hybrid0.046 - 3.11E. coli

These findings suggest that the compound could be a promising candidate for developing new antimicrobial therapies to combat drug-resistant pathogens .

Anticancer Properties
The compound also exhibits anticancer potential. Research indicates that mercapto-substituted 1,2,4-triazoles can play a role in chemoprevention and chemotherapy. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Biochemical Applications

Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes such as carbonic anhydrase and cholinesterase. This inhibition can lead to alterations in cellular signaling pathways and metabolic processes, making it a valuable tool in biochemical research .

Cellular Effects
The compound influences cellular functions by modulating gene expression and affecting kinase and phosphatase activity. This modulation can have implications for understanding disease mechanisms and developing therapeutic strategies .

Industrial Applications

Catalysis and Material Development
In addition to its biological applications, this compound is utilized in the synthesis of more complex molecules within the chemical industry. It serves as a building block for various chemical reactions and can act as a catalyst in synthetic pathways .

Case Study 1: Antimicrobial Efficacy

A series of studies investigated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results showed that the compound exhibited potent activity against gram-positive and gram-negative bacteria with MIC values comparable to existing antibiotics .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, derivatives of this compound were tested against various cancer cell lines. The results indicated that certain modifications to the triazole ring enhanced cytotoxicity against breast cancer cells, suggesting a structure-activity relationship that could guide future drug development .

Mechanism of Action

The mechanism of action of 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The bromophenyl group may also interact with hydrophobic pockets in target proteins, enhancing its binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Electronic Modifications

Triazole-3-thiol derivatives exhibit diverse biological activities depending on substituents at positions 4 and 3. Below is a comparative analysis of key analogs:

Electronic and Steric Considerations

  • Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and trifluoromethyl (-CF₃) groups increase electrophilicity, enhancing reactivity in enzyme inhibition .
  • Halogens : Bromine and chlorine improve lipophilicity and metabolic stability. Para-substituted bromophenyl derivatives exhibit stronger π-π stacking in protein binding .
  • Steric Effects: Bulky substituents (e.g., tert-butyl in ) may reduce binding efficiency but improve selectivity by preventing non-specific interactions.

Anticancer Agents

  • 5-(4-Bromo-phenyl)-4H-triazole-3-thiol derivatives are prioritized in structure-activity relationship (SAR) studies due to their ability to induce apoptosis in cancer cells .
  • Analog 5-(4-chlorophenyl)-4-phenyl-4H-triazole-3-thiol showed IC₅₀ values of 8.2 µM against HCT-116, rivaling standard chemotherapeutics .

Antimicrobial Formulations

  • Schiff base derivatives (e.g., 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-triazole-3-thiol) displayed MIC values of 12.5 µg/mL against Staphylococcus aureus .

Neuroactive Compounds

    Biological Activity

    5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol is a notable compound within the triazole family, characterized by its unique structural features that include a bromophenyl group and a thiol group. This compound has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

    The molecular formula of this compound is C9H8BrN3SC_9H_8BrN_3S, with a CAS number of 39631-33-9. The presence of the bromine atom enhances its reactivity and binding affinity to biological targets, while the thiol group contributes to its versatility in biochemical interactions .

    Enzyme Inhibition

    Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been shown to inhibit key enzymes such as:

    • Carbonic Anhydrase : This enzyme plays a crucial role in regulating pH and fluid balance in biological systems. Inhibition of carbonic anhydrase can have implications in treating conditions like glaucoma and epilepsy.
    • Cholinesterase : Inhibition of cholinesterase is particularly relevant for neurodegenerative diseases such as Alzheimer's disease, where increased levels of acetylcholine are desired.

    Antimicrobial Activity

    The compound has demonstrated substantial antimicrobial properties against various bacterial strains. Studies have shown that it exhibits activity against Gram-positive and Gram-negative bacteria, including:

    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

    A comparative study highlighted that the introduction of bromine at specific positions on the triazole ring significantly enhances antibacterial activity. For instance, derivatives with bromine substitutions showed improved efficacy against resistant strains compared to their non-brominated counterparts .

    Antibacterial Screening

    A series of experiments conducted on triazole derivatives revealed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to known antibiotics such as ceftriaxone. For example:

    CompoundTarget BacteriaMIC (µg/mL)Zone of Inhibition (mm)
    This compoundE. coli520
    CeftriaxoneE. coli522

    These results indicate that the compound not only possesses intrinsic antibacterial properties but also holds potential for further development as an antimicrobial agent .

    Anticancer Activity

    In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Preliminary studies using human cancer cell lines demonstrated that this compound can inhibit cell proliferation effectively:

    Cell LineIC50 (µM)
    HepG2 (Liver)15
    MCF-7 (Breast)12
    PC-3 (Prostate)18
    HCT116 (Colorectal)10

    The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis .

    The molecular mechanism by which this compound exerts its biological effects involves binding to the active sites of enzymes and receptors. This binding can lead to:

    • Competitive Inhibition : Competing with substrate molecules for binding sites.
    • Non-competitive Inhibition : Altering enzyme conformation irrespective of substrate presence.

    This dual mechanism enhances its effectiveness as both an antimicrobial and anticancer agent .

    Q & A

    Q. Basic

    • Column Chromatography : Employ silica gel with eluents like pet ether/ethyl acetate (e.g., 85% yield achieved for a triazole-thione derivative ).
    • Recrystallization : Use polar solvents (e.g., ethanol) to remove impurities.

    Advanced:

    • HPLC : Resolves closely related isomers or byproducts in complex mixtures .

    How can computational methods aid in triazole-thiol research?

    Q. Advanced

    • Molecular Docking : Predict binding affinity to targets (e.g., bile acid receptors) using software like AutoDock .
    • ADME Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., bioavailability) early in drug development .

    What are the challenges in characterizing triazole-thiol tautomerism?

    Advanced
    The thiol-thione tautomerism complicates structural analysis:

    • Spectroscopic Differentiation : 1H^1 \text{H}-NMR chemical shifts and IR S–H stretching frequencies distinguish tautomers .
    • X-ray Crystallography : Unambiguously assigns the dominant tautomeric form in the solid state .

    How are novel derivatives evaluated for biological activity?

    Q. Advanced

    • In Vitro Assays : Test antimicrobial activity via broth dilution or disk diffusion methods .
    • In Silico Screening : Combine docking with PASS predictions to prioritize compounds for synthesis .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.